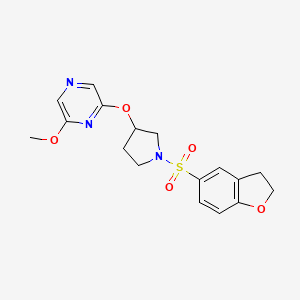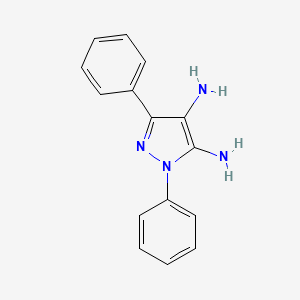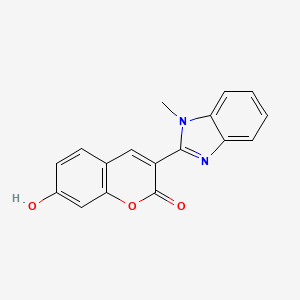
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as HBC, is a synthetic compound that belongs to the family of coumarin derivatives. HBC is a potent antioxidant and has been widely studied for its potential applications in various fields, including medicine, food, and cosmetics.
Scientific Research Applications
Acid-Base Properties and Tautomerism
- A study by Sizova et al. (2002) explored the acid-base equilibria of 3-(N-methyl-2-benzimidazolyl)coumarins, including 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, in aqueous ethanol. The research highlighted that these compounds lose planarity due to methyl substitution, impacting their proton-acceptor capacity. The tautomerism of similar compounds was also discussed, offering insights into their chemical behavior (Sizova et al., 2002).
Synthesis and Fluorescence Applications
- Deligeorgiev et al. (2008) synthesized 3-hetaryl substituted coumarin derivatives, including the compound . They examined the absorption and fluorescence characteristics of these compounds in different pH environments, suggesting potential use as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).
Anticancer Activity
- Galayev et al. (2015) synthesized a series of 7-hydroxy-8-methyl-coumarins, including derivatives of the specified compound, and assessed their anticancer activity. One particular derivative demonstrated significant antimitotic activity, especially against the Non-Small Cell Lung Cancer cell line (Galayev et al., 2015).
Fluorescence and Metal Interaction
- Gülcan et al. (2021) investigated the fluorescent and metal interaction properties of related compounds, highlighting their potential in designing fluorescence probes for various scientific applications, including analytical and medicinal chemistry (Gülcan et al., 2021).
Multicomponent Synthesis Applications
- Ghorbani and Kiyani (2014) reported the synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives, demonstrating the compound's utility in organic synthesis under aqueous media conditions (Ghorbani & Kiyani, 2014).
Metal Ion Detection in Cancer Cells
- Dey et al. (2019) synthesized a derivative of the compound and used it for metal ion detection, specifically Zn2+ and Cu2+, in human liver cancer cells (HepG2), showcasing its potential in cancer research and diagnosis (Dey et al., 2019).
Preparation and Antioxidant Determination
- Abd-Almonuim et al. (2020) focused on the preparation and characterization of a coumarin substituted heterocyclic compound. They evaluated its antioxidant properties, indicating its potential in pharmacological research (Abd-Almonuim et al., 2020).
Properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-19-14-5-3-2-4-13(14)18-16(19)12-8-10-6-7-11(20)9-15(10)22-17(12)21/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNUORQKWCUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
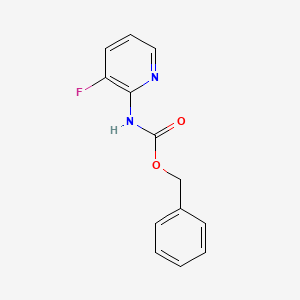
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)
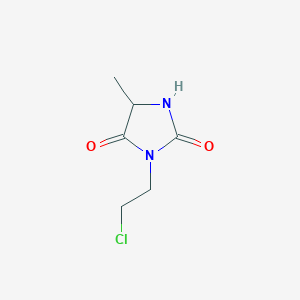
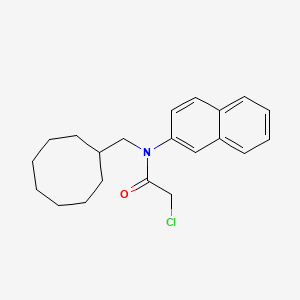
![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3010955.png)


![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010960.png)
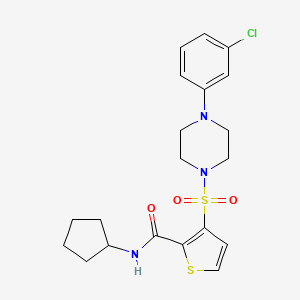
![Methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3010963.png)
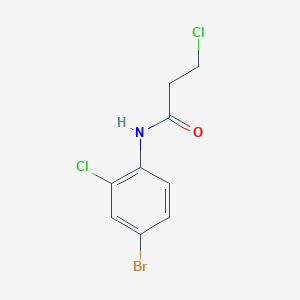
![N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3010968.png)
